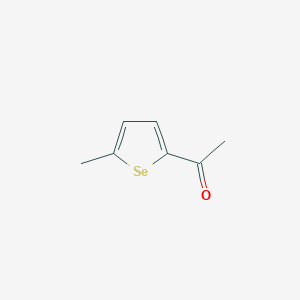
1-(5-Methylselenophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methylselenophen-2-yl)ethanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by the presence of a methyl group attached to the selenophene ring and an ethanone group at the 1-position. The molecular formula of 1-(5-methylselenophen-2-yl)ethanone is C7H8OSe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylselenophen-2-yl)ethanone typically involves the reaction of 5-methylselenophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{5-methylselenophene} + \text{ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(5-methylselenophen-2-yl)ethanone} ]
Industrial Production Methods
Industrial production of 1-(5-methylselenophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-methylselenophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding selenoxide or selenone.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(5-methylselenophen-2-yl)ethanol.
Substitution: Various substituted selenophenes depending on the electrophile used.
Scientific Research Applications
1-(5-methylselenophen-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex selenophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-methylselenophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s selenophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylthiophen-2-yl)ethanone: Similar structure but contains sulfur instead of selenium.
1-(5-methylfuran-2-yl)ethanone: Contains oxygen instead of selenium.
1-(5-methylpyrrole-2-yl)ethanone: Contains nitrogen instead of selenium.
Uniqueness
1-(5-methylselenophen-2-yl)ethanone is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity patterns, making them valuable in various research and industrial applications.
Properties
CAS No. |
31432-40-3 |
|---|---|
Molecular Formula |
C7H8OSe |
Molecular Weight |
187.11 g/mol |
IUPAC Name |
1-(5-methylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OSe/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 |
InChI Key |
PUSMHOGYXKCTII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C([Se]1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















